3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 3-position, a nitro group at the 5-position, and a phenyl group at the 1-position.
Preparation Methods
The synthesis of 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde. This reaction yields 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Chemical Reactions Analysis
3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Scientific Research Applications
3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications. It is used in medicinal chemistry for the development of drugs targeting various diseases, including cancer. The compound has been evaluated for its activity as a tropomyosin receptor kinase (TRK) inhibitor, which is associated with the proliferation and differentiation of cells. TRK inhibitors are important for the treatment of cancers such as colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways. By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as 5-amino-3-methyl-1-phenylpyrazole and 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and pharmacological properties. The unique combination of the nitro group and the phenyl group in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-methyl-5-nitro-1-phenylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-9-12-7-11(17(18)19)8-14-13(12)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQWULBJDCTCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.